

Nintedanib vs. Sorafenib for Hepatocellular Carcinoma: A Comparative Efficacy Guide

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This guide provides a detailed comparison of the efficacy of nintedanib and sorafenib in the treatment of advanced hepatocellular carcinoma (HCC). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical trial data, experimental methodologies, and the underlying mechanisms of action for these two tyrosine kinase inhibitors.

Efficacy and Safety Data

Clinical trial data comparing nintedanib and sorafenib in HCC are summarized below. The primary source of this data is a pooled analysis of two randomized, open-label, phase II studies: one conducted in Europe (NCT01004003) and the other in Asia (NCT00987935).[1][2] A total of 188 patients with unresectable, advanced HCC were randomized 2:1 to receive either nintedanib or sorafenib.[2]

Efficacy Endpoint	Nintedanib (n=125)	Sorafenib (n=63)	Hazard Ratio (HR) [95% CI]
Median Time to Progression (TTP)	3.7 months	3.9 months	1.31 [0.89–1.91]
Median Overall Survival (OS)	11.4 months	11.0 months	0.91 [0.65–1.29]
Objective Response Rate (ORR)	4%	5%	-



Safety Outcome	Nintedanib	Sorafenib
Grade ≥3 Adverse Events (AEs)	62%	87%
AEs Leading to Dose Reduction	19%	51%
AEs Leading to Drug Discontinuation	34%	29%

Data from the pooled analysis of NCT01004003 and NCT00987935 clinical trials.[2]

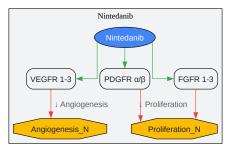
In a separate randomized phase I/II study in Asian patients with advanced HCC (NCT00987935), the median TTP was 2.8 months for nintedanib (n=63) versus 3.7 months for sorafenib (n=32), with a hazard ratio of 1.21.[3][4] The median OS was 10.2 months for nintedanib and 10.7 months for sorafenib, with a hazard ratio of 0.94.[3][4] In this trial, nintedanib was associated with fewer grade 3 or higher adverse events (56% vs. 84%) and fewer AEs leading to dose reduction (19% vs. 59%) compared to sorafenib.[3][4]

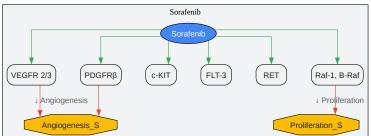
A randomized phase II trial in a European population (NCT01004003) showed a median investigator-assessed TTP of 5.5 months for nintedanib (n=62) versus 3.8 months for sorafenib (n=31), and a median OS of 11.9 months for nintedanib versus 11.4 months for sorafenib.[5]

Signaling Pathways

Nintedanib and sorafenib are multi-targeted tyrosine kinase inhibitors that disrupt key signaling pathways involved in tumor growth and angiogenesis.







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Caption: Targeted signaling pathways of Nintedanib and Sorafenib in HCC.

Experimental Protocols

The clinical trials comparing nintedanib and sorafenib in advanced HCC followed a generally similar design. Below is a detailed description of the methodologies employed in the key phase II studies (NCT01004003 and NCT00987935).[1][2]

Study Design: These were randomized, multicenter, open-label, phase II trials.[2][5] Patients were randomized in a 2:1 ratio to receive either nintedanib or sorafenib.[2][3][5]

Patient Population: Eligible patients had unresectable, advanced HCC.[2][5] Key inclusion criteria were:

- Eastern Cooperative Oncology Group (ECOG) performance status of ≤2.[2][5]
- Child-Pugh score of 5-6 (Class A).[2][5]
- Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels ≤2 times the upper limit of normal.[2][5]







• At least one untreated measurable lesion or a previously treated lesion that had progressed, as defined by Response Evaluation Criteria in Solid Tumors (RECIST) version 1.0.[1][5]

Treatment:

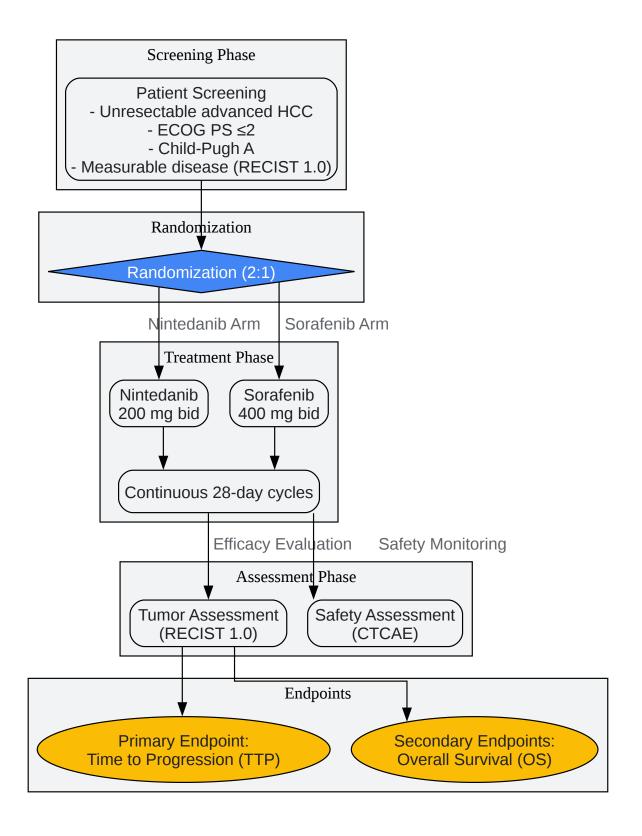
- Nintedanib: 200 mg administered orally twice daily (bid).[2][5]
- Sorafenib: 400 mg administered orally twice daily (bid).[2][5]

Treatment was administered in continuous 28-day cycles until disease progression or unacceptable adverse events.[2][5] Treatment beyond progression was permitted if a clinical benefit was perceived by the investigator.[2][5]

Efficacy Assessment: The primary endpoint was time to progression (TTP), as assessed by an independent central review according to RECIST 1.0.[1][5] Secondary endpoints included overall survival (OS) and investigator-assessed TTP.[5] Tumor response was evaluated at baseline and then at regular intervals during treatment.

Safety Assessment: Adverse events were monitored throughout the studies and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).





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